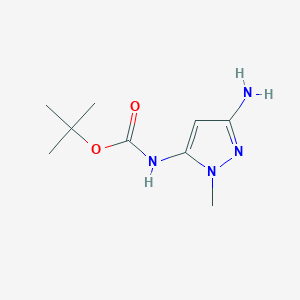
3-Amino-2-mercaptobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-sulfanylbenzonitrile (3ASBN) is an important organic compound that has a wide range of applications in research and industry. 3ASBN is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It is also used in the production of pharmaceuticals, polymers, and other specialty chemicals. 3ASBN has been studied extensively and its structure, synthesis, and mechanism of action are well-understood.
科学的研究の応用
3-Amino-2-mercaptobenzonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, polymers, and other specialty chemicals. It is also used in the synthesis of complex organic molecules, such as peptides, nucleosides, and carbohydrates. This compound is also used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques. This compound is also used in the synthesis of organic semiconductors, which are used in the fabrication of electronic devices.
作用機序
3-Amino-2-mercaptobenzonitrile is an aminonitrile derivative and is a key building block in the synthesis of various organic molecules. It undergoes a variety of reactions, including nucleophilic substitution, electrophilic addition, and free-radical addition. In nucleophilic substitution reactions, this compound reacts with a nucleophile, such as an amine or an alcohol, to form a new molecule. In electrophilic addition reactions, this compound reacts with an electrophile, such as an alkyl halide, to form a new molecule. In free-radical addition reactions, this compound reacts with a free radical, such as a peroxide, to form a new molecule.
Biochemical and Physiological Effects
This compound has been studied extensively and its biochemical and physiological effects are well-understood. It is known to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to inhibit the activity of various enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
実験室実験の利点と制限
3-Amino-2-mercaptobenzonitrile is a useful building block for the synthesis of organic molecules and has a wide range of applications in research and industry. It is relatively easy to synthesize and can be stored for long periods of time without degradation. However, this compound is toxic and must be handled with care. It is also flammable and must be stored in a cool, dry place away from any sources of ignition.
将来の方向性
The future of 3-Amino-2-mercaptobenzonitrile research is promising. There is a growing interest in the synthesis of complex organic molecules using this compound as a building block. In addition, there is a need for further research into its biochemical and physiological effects. Finally, there is an increasing demand for new and improved methods for synthesizing this compound in a safe and efficient manner.
合成法
3-Amino-2-mercaptobenzonitrile can be synthesized using a variety of methods, including the Suzuki coupling, the Stille coupling, and the Sonogashira coupling. The Suzuki coupling method is the most widely used and involves the reaction of this compound with an organoboron compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The Stille coupling method involves the reaction of this compound with a stannane compound and a palladium catalyst. This reaction is typically carried out in a non-polar solvent such as toluene or xylene. The Sonogashira coupling method involves the reaction of this compound with an organoaluminum compound and a palladium catalyst. This reaction is typically carried out in a polar solvent such as DMF or DMSO.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-sulfanylbenzonitrile involves the introduction of an amino group and a thiol group onto a benzene ring that already contains a nitrile group.", "Starting Materials": [ "2-chlorobenzonitrile", "ammonium sulfide", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: 2-chlorobenzonitrile is reacted with ammonium sulfide in the presence of sodium hydroxide to form 2-aminothiophenylbenzonitrile.", "Step 2: 2-aminothiophenylbenzonitrile is then treated with hydrogen peroxide in the presence of ethanol to introduce a thiol group, forming 3-amino-2-mercaptobenzonitrile.", "Step 3: Finally, 3-amino-2-mercaptobenzonitrile is oxidized with hydrogen peroxide in the presence of sodium hydroxide to convert the thiol group to a sulfonic acid group, resulting in the formation of 3-amino-2-sulfanylbenzonitrile." ] } | |
CAS番号 |
1101550-83-7 |
分子式 |
C7H6N2S |
分子量 |
150.20 g/mol |
IUPAC名 |
3-amino-2-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 |
InChIキー |
RJZMTFLCAHHLFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)S)C#N |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



